Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
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Description
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
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Biological Activity
Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[b]thiophene core, a piperidine moiety, and a carboxylate group. Its molecular formula is C21H25N2O4S, with a molecular weight of approximately 421.56 g/mol. The presence of the sulfonamide group is significant for its biological interactions.
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities. The mechanism by which this compound exerts its effects includes:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential as an apoptosis-inducing agent in cancer cells, particularly breast cancer cell lines (MCF-7). Studies have reported IC50 values ranging from 23.2 to 49.9 µM for various analogs .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against Gram-positive bacteria and fungi, suggesting that this derivative may also possess such activities .
Antitumor Activity
The antitumor efficacy was evaluated using various assays, including cell viability assays and flow cytometry for cell cycle analysis. The results indicated significant cytotoxic effects on cancer cells:
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 23.2 - 49.9 | Induction of apoptosis, G2/M phase arrest |
Control (e.g., Doxorubicin) | Varies | Standard chemotherapeutic agent |
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry revealed increased G2/M phase arrest, indicating disruption of the cell cycle .
- Antimicrobial Evaluation : Similar benzo[b]thiophene derivatives were tested for antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics consistent with Lipinski's rule of five, suggesting good oral bioavailability. However, further toxicological assessments are necessary to evaluate safety profiles.
Properties
IUPAC Name |
methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-12-16(2)14-26(13-15)33(29,30)18-10-8-17(9-11-18)23(27)25-21-19-6-4-5-7-20(19)32-22(21)24(28)31-3/h4-11,15-16H,12-14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGMDRRCFHKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.